N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Description
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a complex chemical compound known for its unique structure and properties.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-22-10-8-19-13-7-6-12(21-2)11-15(13)24-17(19)18-16(20)14-5-4-9-23-14/h4-7,9,11H,3,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLRAVAJQTBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves multiple steps. One common method includes the condensation of 2-furoic acid with 3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazole-2-amine under specific reaction conditions. The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the process is often supported by microwave radiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects.
Anticancer Activity
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide has shown promising results against various cancer cell lines. Key findings include:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of cancer cells such as HepG2 (liver cancer), Huh7 (hepatoma), and MCF-7 (breast cancer) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 4.12 | Induces apoptosis |
| MCF-7 | 5.08 | Cell cycle arrest |
The mechanisms underlying its anticancer effects include:
- Induction of Apoptosis : Increases pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death.
- Cell Cycle Arrest : The compound causes S-phase arrest in cancer cells, preventing their proliferation .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties, with significant efficacy against various pathogens:
| Pathogen | MIC (µM) | Type |
|---|---|---|
| E. coli | 5.19 | Bacterial |
| S. aureus | 5.08 | Bacterial |
| C. albicans | 8.16 | Fungal |
These effects suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods involving the coupling of benzothiazole derivatives with furan-based carboxamides. The synthetic pathway typically includes:
- Formation of the Benzothiazole Core : Starting from appropriate thioketones and amines.
- Coupling Reaction : Utilizing coupling agents to form the final furan-carboxamide structure.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Anticancer Studies : A study demonstrated that derivatives of benzothiazole exhibited enhanced anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Research highlighted the effectiveness of similar compounds against drug-resistant strains, emphasizing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
N-(furan-2-ylmethyl)furan-2-carboxamide: Used in the synthesis of ester and amide derivatives
Uniqueness
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide stands out due to its unique combination of a benzothiazole and furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a complex organic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a furan moiety and an ethoxyethyl substituent. Its molecular formula is , and it exhibits a molecular weight of approximately 320.41 g/mol. The presence of methoxy and ethoxy groups enhances its solubility and biological activity.
Biological Activity Overview
Research indicates that compounds with benzothiazole structures often exhibit significant antitumor , antimicrobial , and anti-inflammatory activities. The following sections detail specific biological activities associated with this compound.
Antitumor Activity
Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 8.78 ± 3.62 | 2D Assay |
| NCI-H358 | 6.68 ± 15 | 2D Assay |
| A549 | 19.94 ± 2.19 | 3D Assay |
| NCI-H358 | 11.27 ± 0.49 | 3D Assay |
These results suggest that the compound exhibits higher activity in two-dimensional assays compared to three-dimensional cultures, indicating its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been extensively studied. The compound demonstrated activity against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25 |
These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects likely involves the modulation of specific enzymes or receptors within cellular pathways. The structure allows for binding within active sites or allosteric sites of target proteins, influencing their function and leading to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various benzothiazole derivatives, including our compound of interest:
- Study on Antitumor Activity : A synthesized derivative was tested for its ability to inhibit cell proliferation in A431, A549, and H1299 cancer cell lines. The results indicated significant inhibition at low concentrations, promoting apoptosis and cell cycle arrest .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial potential against common pathogens, confirming effective inhibition at specific MIC values .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing benzothiazole-furan carboxamide derivatives, and how do reaction conditions influence yields?
- Methodology : Synthesis typically involves coupling benzothiazole intermediates with furan-carboxylic acid derivatives. For example:
-
Step 1 : React substituted benzothiazole precursors (e.g., 3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene) with furan-2-carboxylic acid chloride in anhydrous THF under reflux (70–80°C, 12–24 hrs).
-
Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol .
-
Critical factors : Solvent polarity, temperature, and stoichiometric ratios significantly affect yields (typically 45–93% for analogous compounds).
Substituent Reaction Solvent Temperature (°C) Yield (%) 2-Chlorophenyl EtOH 212–213 62 4-Fluorophenyl EtOH 208 73 2,6-Dichlorophenyl THF 230–232 93
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
- Methodology : Use a combination of:
- NMR : and NMR to confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, ethoxyethyl protons at δ 1.2–1.4 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and benzothiazole C-S (~680 cm) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]) and purity (>95%) .
Advanced Research Questions
Q. What crystallographic refinement strategies are recommended for resolving structural ambiguities in benzothiazole derivatives?
- Methodology :
-
Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
-
Refinement : Employ SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) with anisotropic displacement parameters. Typical R factors: <0.06 for high-resolution data .
-
Handling twinning : Use TWINABS for data scaling and HKLF 5 format in SHELXL for twinned structures .
Parameter Value R factor (crystal) 0.049–0.058 wR factor 0.130–0.178 Data-to-parameter ratio 15.8–17.1
Q. How can hydrogen bonding patterns in the crystal lattice be analyzed to predict stability and polymorphism?
- Methodology : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., , ) and identify robust supramolecular synthons. Use Mercury or OLEX2 for visualization .
- Example : In related thiazolidinone derivatives, chains (graph set ) dominate, contributing to layer stacking .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodology :
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance antifungal activity by 3-fold) .
- Statistical validation : Use ANOVA to assess variability in MIC values (e.g., p < 0.05 for fluorinated vs. chlorinated analogs) .
- Replicate assays : Conduct dose-response curves in triplicate under standardized conditions (e.g., RPMI 1640 medium, 48 hrs incubation) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity in novel derivatives?
- Protocol :
- Cell lines : Use HepG2 (liver) and MCF-7 (breast) cancer cells.
- Concentration range : 0.1–100 µM, 72 hrs exposure.
- Controls : Include cisplatin (positive control) and DMSO (solvent control).
- Endpoint : Measure IC via MTT assay (λ = 570 nm) .
Q. What computational methods predict binding modes of this compound with biological targets?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
